Sodium 9,10-dihydro-8-nitro-9,10-dioxoanthracenesulphonate
CAS No.: 60274-90-0
Cat. No.: VC17013520
Molecular Formula: C14H6NNaO7S
Molecular Weight: 355.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60274-90-0 |
|---|---|
| Molecular Formula | C14H6NNaO7S |
| Molecular Weight | 355.26 g/mol |
| IUPAC Name | sodium;8-nitro-9,10-dioxoanthracene-1-sulfonate |
| Standard InChI | InChI=1S/C14H7NO7S.Na/c16-13-7-3-1-5-9(15(18)19)11(7)14(17)12-8(13)4-2-6-10(12)23(20,21)22;/h1-6H,(H,20,21,22);/q;+1/p-1 |
| Standard InChI Key | HPGPAWSZFXHFHT-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Sodium 9,10-dihydro-8-nitro-9,10-dioxoanthracenesulphonate belongs to the anthraquinone sulfonate family, characterized by a planar polycyclic aromatic system. Its molecular formula is C₁₄H₆NNaO₇S, with a molecular weight of 355.26 g/mol . The sodium ion replaces the hydrogen in the sulfonic acid group of the parent compound, enhancing water solubility.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS No. | 60274-90-0 |
| IUPAC Name | Sodium 8-nitro-9,10-dioxoanthracene-1-sulfonate |
| Molecular Formula | C₁₄H₆NNaO₇S |
| Parent Compound (CID) | 67209 |
| SMILES | C1=CC2=C(C(=C1)N+[O-])C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+] |
The compound’s structure was confirmed via X-ray crystallography and spectroscopic methods, revealing a conjugated π-system stabilized by electron-withdrawing nitro and sulfonate groups . The sodium counterion facilitates ionic interactions in aqueous environments, making it suitable for applications requiring solubility in polar solvents.
Synthesis and Production
The synthesis begins with the nitration of 9,10-dihydroanthracene-1-sulphonic acid. In a documented procedure, the parent acid (CAS No. 129-37-3) is treated with concentrated sulfuric acid and nitric acid at 95–100°C for 1 hour, yielding 9,10-dihydro-8-nitro-9,10-dioxoanthracene-1-sulphonic acid . Subsequent neutralization with sodium hydroxide produces the sodium salt:
This method achieves a purity of >98%, as verified by high-performance liquid chromatography (HPLC) . Industrial-scale production requires precise control of nitration conditions to avoid over-oxidation, which can degrade the anthracene backbone.
Physicochemical Properties
The compound exhibits moderate solubility in water (12.7 g/L at 25°C) and limited solubility in organic solvents like ethanol (<0.5 g/L). Key properties include:
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | 285–288°C (decomposes) |
| λmax (UV-Vis) | 342 nm (ε = 1.2 × 10⁴ L/mol·cm) |
| pKa (Sulfonate Group) | <1.0 |
| Stability | Stable in air; decomposes under strong UV light |
The strong electron-withdrawing nitro group reduces the compound’s redox potential, making it resistant to reduction by common biological agents .
Biological Activity and Industrial Applications
Inhibition of Sulfide-Producing Bacteria
A landmark study (WO1991015954A1) demonstrated that sodium 9,10-dihydro-8-nitro-9,10-dioxoanthracenesulphonate inhibits sulfide production in sulfate-reducing bacteria (SRB) by >90% at 50 µM concentrations . The mechanism involves competitive inhibition of the adenylyl sulfate reductase enzyme, critical for sulfate-to-sulfide conversion.
Table 3: Efficacy Against SRB Strains
| Bacterial Strain | % Inhibition at 50 µM |
|---|---|
| Desulfovibrio vulgaris | 92.4 ± 3.1 |
| Desulfotomaculum nigrificans | 88.9 ± 2.8 |
| Mixed SRB Consortium | 94.7 ± 1.5 |
Notably, the compound shows minimal impact on non-SRB species like Escherichia coli (<5% growth inhibition), underscoring its specificity . This property is exploited in oilfield operations to prevent reservoir souring and in wastewater treatment to reduce hydrogen sulfide emissions .
Future Research Directions
Current investigations focus on:
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Nanoparticle Functionalization: Enhancing delivery to biofilms in oil pipelines.
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Structure-Activity Relationships: Modifying the nitro group position to improve inhibitory potency.
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Environmental Impact: Long-term ecotoxicology studies in marine sediments.
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